Rosuvastatin

概要

説明

Rosuvastatin is a synthetic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, widely prescribed for managing hypercholesterolemia and reducing cardiovascular risk. Its distinct pharmacokinetic profile includes low lipophilicity, minimal cytochrome P450 (CYP3A4) metabolism, and high hepatic selectivity, which contribute to its efficacy and reduced risk of systemic side effects compared to other statins . This compound demonstrates potent low-density lipoprotein cholesterol (LDL-C) reduction, with studies showing a dose-dependent LDL-C reduction of 45%–63% at 10–40 mg daily doses . It also moderately increases high-density lipoprotein cholesterol (HDL-C) by 7%–10% and reduces triglycerides (TG) by 10%–28% .

準備方法

Patent-Based Synthetic Routes for Rosuvastatin Calcium

Optimized Asymmetric Reduction and Hydrolysis (US20130197224A1)

This method improves upon the EP0521471 protocol by refining borane-mediated asymmetric reductions and hydrolysis conditions:

Step 1: Asymmetric Reduction

- Substrate : Ketone intermediate.

- Reductant : Borane-dimethyl sulfide complex.

- Temperature : $$-10^\circ \text{C}$$ to $$10^\circ \text{C}$$.

- Outcome : Crude this compound ester with ≤0.5% diastereomer impurity.

Step 2: Alkaline Hydrolysis

- Conditions : NaOH (1.1:1 molar ratio) in acetonitrile at $$20^\circ \text{C}$$–$$40^\circ \text{C}$$.

- Yield : 97–99% conversion to this compound sodium.

Step 3: Acidification and Extraction

- Acid : Glacial acetic acid.

- Solvent : Ethyl acetate or diethyl ether.

- Purity : >99.5% after crystallization.

Advantages :

- Eliminates column chromatography, reducing production costs by ~30%.

- Scalable to multi-kilogram batches with consistent enantiomeric excess (>99.8%).

Deprotection and Crystallization Protocol (WO2007099561A1)

This route focuses on deprotecting diol-protected intermediates and achieving high-purity amorphous this compound calcium:

Key Steps :

- Deprotection :

- Alkaline Saponification :

- Calcium Salt Formation :

Analytical Results :

Comparative Analysis of Industrial-Scale Methods

Critical Process Parameters and Their Impact

Solvent Selection

- Acetonitrile : Preferred for hydrolysis due to minimal lactonization.

- Methanol : Facilitates deprotection but risks methylester byproducts.

Temperature Control

- Hydrolysis : $$20^\circ \text{C}$$–$$40^\circ \text{C}$$ prevents racemization.

- Deprotection : Elevated temperatures ($$50^\circ \text{C}$$–$$55^\circ \text{C}$$) accelerate reaction but necessitate strict pH control.

Impurity Mitigation Strategies

- Extraction : Ethyl acetate removes hydrophobic impurities after hydrolysis.

- Crystallization : Antisolvent addition (e.g., MTBE) ensures high-purity amorphous product.

Recent Advances in Reaction Monitoring

The Waters ACQUITY UPC² system enables real-time tracking of stereochemical integrity during this compound synthesis:

- Technique : Ultra-performance convergence chromatography (UPC²) with QDa mass detection.

- Application : Monitors Horner-Wadsworth-Emmons reaction for E-alkene stereochemistry.

- Outcome : Confirms enantiopurity >95% in final product.

Environmental and Regulatory Considerations

化学反応の分析

反応の種類: ロバスタチンカルシウムは、酸化、還元、置換など、さまざまな化学反応を起こします。 注目すべき反応の1つは、さまざまな溶媒条件下でのロバスタチンラクトンへの分解です .

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、塩基性条件での水酸化ナトリウムと酸性条件での塩酸があります。 ロバスタチンカルシウムからラクトン型への分解は溶媒マトリックスの影響を受け、非プロトン性溶媒は前方反応を促進し、酸性水性溶媒は逆反応を促進します .

形成される主要な生成物: ロバスタチンカルシウムの分解から生成される主要な生成物はロバスタチンラクトンです。 この変換は、分子内エステル化機構を介して起こり、続いて溶媒へのプロトン移動が起こります .

科学研究の応用

ロバスタチンカルシウムは、幅広い科学研究の応用範囲を持っています。 医学では、コレステロール値を低下させ、心臓血管疾患のリスクを軽減するために使用されます . 化学では、スタチン系薬剤とその酵素との相互作用を研究するためのモデル化合物として役立ちます。 生物学では、コレステロール代謝の分子機構とその細胞機能への影響を調べるために使用されます . さらに、ロバスタチンカルシウムは製薬業界で、生体利用率と治療効果を高めるための製剤を開発および最適化するために使用されます .

科学的研究の応用

Cardiovascular Disease Prevention

Rosuvastatin is widely recognized for its role in the prevention of cardiovascular diseases, particularly in patients with atherosclerotic cardiovascular disease (ASCVD). Several clinical trials have demonstrated its efficacy:

- JUPITER Trial : This landmark study involved 17,802 participants and showed that this compound significantly reduced the incidence of major cardiovascular events by 44% compared to placebo. Participants receiving 20 mg of this compound had a 50% lower median low-density lipoprotein cholesterol (LDL-C) and a 37% reduction in high-sensitivity C-reactive protein (hsCRP), an inflammatory marker associated with cardiovascular risk .

- LODESTAR Trial : A recent study comparing this compound to atorvastatin in patients with coronary artery disease found no significant differences in major outcomes such as heart attacks or strokes, indicating that both statins are effective in long-term cardiovascular risk management .

Lipid Management

This compound is effective at lowering lipid levels, particularly LDL-C. It is indicated for:

- Homozygous Familial Hypercholesterolemia : A rare genetic condition causing extremely high cholesterol levels.

- Mixed Dyslipidemia : A condition characterized by abnormal levels of cholesterol and triglycerides.

- Hyperlipidemia : General term for elevated lipid levels in the blood .

The drug has shown superior efficacy in reducing LDL-C compared to other statins, making it a preferred choice for aggressive lipid-lowering therapy .

Pleiotropic Effects

Beyond its lipid-lowering capabilities, this compound exhibits several pleiotropic effects that contribute to its cardiovascular protective properties:

- Endothelial Function Improvement : this compound enhances endothelial function by increasing nitric oxide production and reducing oxidative stress .

- Anti-inflammatory Effects : It decreases levels of inflammatory markers like hsCRP, which are predictive of cardiovascular events .

- Antithrombotic Properties : The drug inhibits platelet aggregation, thereby reducing thrombus formation in injured endothelium .

Case Studies on Adverse Effects

While this compound is generally well-tolerated, adverse effects have been documented:

- Myopathy and Rhabdomyolysis : A case series reported instances of myopathy and acute kidney injury following this compound administration. In one case, a patient developed severe rhabdomyolysis after starting treatment post-angioplasty, highlighting the need for careful monitoring in susceptible populations .

| Case Study | Patient Age | Symptoms | Outcome |

|---|---|---|---|

| Case 1 | 62 | Bilateral lower limb weakness | Improved after discontinuation |

| Case 2 | 80-90 | Severe rhabdomyolysis | Required ongoing dialysis |

| Case 3 | Not specified | Myopathy with acute renal injury | Substituted with bempedoic acid |

作用機序

類似化合物との比較

Efficacy in LDL-C Reduction

Rosuvastatin outperforms other statins in LDL-C lowering across equivalent doses, as demonstrated in the STELLAR Trial (N=2,431), a 6-week randomized study comparing this compound, atorvastatin, simvastatin, and pravastatin:

| Statin (Dose Range) | Mean LDL-C Reduction (%) | Patients Achieving NCEP ATP III Goals (%) |

|---|---|---|

| This compound (10–80 mg) | 46–63 | 82–89 |

| Atorvastatin (10–80 mg) | 37–55 | 69–85 |

| Simvastatin (10–80 mg) | 28–46 | 52–81 |

| Pravastatin (10–40 mg) | 20–34 | 34–60 |

Data derived from the STELLAR Trial and corroborated by retrospective analyses .

- This compound vs. Atorvastatin : At maximum approved doses (this compound 40 mg vs. atorvastatin 80 mg), this compound achieves a 63% LDL-C reduction versus 55% with atorvastatin. This compound also enables 92% of patients to reach European LDL-C goals (<3.0 mmol/L), compared to 81% with atorvastatin .

- This compound vs. Pravastatin/Simvastatin : this compound 10 mg reduces LDL-C by 46%, significantly exceeding pravastatin 40 mg (34%) and simvastatin 20 mg (35%) .

Impact on HDL-C and Triglycerides

This compound shows superior HDL-C elevation (+7.7% to +9.6%) compared to atorvastatin (+4.9% to +6.8%) and simvastatin (+5.1% to +6.2%) . In patients with mixed dyslipidemia, high-dose this compound (40 mg) reduces non-HDL-C by 47% and TG by 28%, outperforming add-on therapies like fenofibrate .

Clinical Outcomes in Secondary Prevention

In post-acute coronary syndrome (ACS) patients, this compound demonstrates comparable or superior cardiovascular event reduction versus atorvastatin.

Pharmacokinetic and Pharmacodynamic Advantages

- Tissue Penetration : this compound’s hydrophilicity limits extrahepatic distribution, minimizing muscle and neural tissue exposure .

- Transporter-Mediated Clearance : this compound relies on organic anion-transporting polypeptide (OATP1B1) and breast cancer resistance protein (BCRP) for hepatic uptake, making its pharmacokinetics less variable than CYP-dependent statins .

Limitations and Controversies

- HDL-C Variability : Some studies report inconsistent HDL-C changes, with this compound 20 mg showing a 4% reduction in diabetic patients, though this may reflect population-specific responses .

- Asian Populations : this compound exposure is 2-fold higher in Asians than Caucasians, necessitating lower doses (e.g., 5–20 mg) to avoid toxicity .

生物活性

Rosuvastatin, a member of the statin class of drugs, is primarily used for lowering cholesterol and preventing cardiovascular diseases. Its biological activity extends beyond lipid-lowering effects, influencing various metabolic and immunological pathways. This article explores the diverse biological activities of this compound, supported by clinical trials, case studies, and relevant data.

This compound acts as an inhibitor of HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. By inhibiting this enzyme, this compound effectively reduces levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels. Additionally, it exhibits several pleiotropic effects that contribute to its therapeutic benefits:

- Anti-inflammatory Effects : this compound has been shown to reduce inflammatory markers such as C-reactive protein (CRP) and pro-inflammatory cytokines (e.g., IL-6, TNF-α) while increasing anti-inflammatory cytokines like IL-10 .

- Vascular Protection : It enhances endothelial function by increasing nitric oxide bioavailability and reducing oxidative stress .

JUPITER Trial

The JUPITER trial was pivotal in establishing the cardiovascular benefits of this compound. Key findings include:

- Reduction in Major Cardiovascular Events : The trial demonstrated a 44% relative risk reduction for first major cardiovascular events in the this compound group compared to placebo (0.77 vs. 1.36 events per 100 person-years) .

- Lipid Profile Improvement : After 12 months, participants on this compound exhibited a 50% reduction in median LDL-C levels and a significant decrease in hsCRP levels .

| Endpoint | This compound (per 100 person-years) | Placebo (per 100 person-years) | Relative Risk Reduction (%) | P Value |

|---|---|---|---|---|

| Primary Endpoint | 0.77 | 1.36 | 44 | <0.00001 |

| Nonfatal Myocardial Infarction | 0.12 | 0.33 | 65 | <0.00001 |

| Nonfatal Stroke | 0.16 | 0.31 | 48 | 0.003 |

| Death from Any Cause | 1.00 | 1.25 | 20 | 0.02 |

AURORA Trial

The AURORA trial focused on patients with chronic kidney disease and assessed the long-term effects of this compound:

- Primary Endpoint : The results indicated no significant difference in the primary endpoint between this compound and placebo groups (9.2 vs. 9.5 events per 100 person-years) .

Immunological Effects

Recent studies have highlighted this compound's impact on immune function:

- Cytokine Modulation : Treatment with this compound led to an increase in pro-inflammatory cytokines alongside an increase in anti-inflammatory markers in subjects with elevated baseline CRP levels .

- Leukocyte Subpopulation Changes : this compound treatment was associated with increased neutrophil frequency and changes in T cell populations, indicating its potential role in modulating immune responses .

Case Studies

Several case studies have illustrated the broader implications of this compound therapy:

- Combination Therapy : A study combining this compound with amlodipine showed significant reductions in both blood pressure and LDL-C levels without compromising safety .

- Metabolic Syndrome : In patients with metabolic syndrome, this compound demonstrated superior efficacy in lowering LDL-C compared to atorvastatin, highlighting its effectiveness in high-risk populations .

Q & A

Basic Research Questions

Q. How do randomized controlled trial (RCT) designs evaluate Rosuvastatin’s efficacy in primary prevention populations without hyperlipidemia?

- Methodological Answer : RCTs for this compound often employ strict inclusion criteria (e.g., LDL <130 mg/dL and hs-CRP ≥2 mg/L) and composite endpoints (e.g., myocardial infarction, stroke, cardiovascular death) to assess efficacy. For example, the JUPITER trial (NCT00239681) used a double-blind, placebo-controlled design with early termination rules based on efficacy thresholds. Hazard ratios (HR) and 95% confidence intervals (CI) were calculated to quantify risk reduction, with subgroup analyses stratified by age, sex, and baseline biomarkers .

Q. What pharmacokinetic parameters are critical for evaluating this compound’s bioavailability in preclinical studies?

- Methodological Answer : Key parameters include solubility (tested in lipid carriers like Transcutol P), permeability (via Caco-2 cell models), and dissolution profiles. Bioavailability optimization often employs self-nanoemulsifying drug delivery systems (SNEDDS), where factors like globule size (14–132 nm) and drug release (%CDR at 40 minutes) are optimized using central composite or D-optimal mixture designs .

Q. How do researchers address inter-study variability in this compound’s cardiovascular outcomes across patient subgroups?

- Methodological Answer : Contradictions (e.g., efficacy in elevated CRP populations vs. null effects in hemodialysis patients ) are analyzed through subgroup stratification by comorbidities (e.g., renal function), inflammatory biomarkers (hs-CRP), and statistical methods like Cox proportional hazards models. Sensitivity analyses and meta-regressions further adjust for confounding variables .

Q. What dietary factors influence this compound absorption, and how are these modeled preclinically?

- Methodological Answer : Physiologically based pharmacokinetic (PBPK) models in GastroPlus™ simulate postprandial absorption, incorporating parameters like logD (lipophilicity) and intestinal permeability. Sensitivity analyses suggest high-fat diets reduce absorption, leading to recommendations for increased protein and reduced fat intake in patients .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles optimize chromatographic methods for this compound quantification?

- Methodological Answer : QbD-driven UPLC/HPLC methods use fractional factorial designs to evaluate factors like mobile phase pH, acetonitrile ratio, and injection volume. Monte-Carlo simulations assess robustness (Ppk >1.33), while response surface modeling predicts optimal conditions (e.g., 85:15 acetonitrile:buffer at pH 3.2) .

Q. What experimental designs improve this compound’s formulation stability and bioavailability?

- Methodological Answer : SNEDDS formulations are optimized via D-optimal mixture designs, testing variables like oil-surfactant ratios. Responses include globule size (Y1), emulsification time (Y3), and drug release (Y2), with polynomial equations derived to predict interactions. Contour plots identify optimal regions (e.g., 15% Capryol 90, 35% Cremophor EL) .

Q. How do biomarkers like Lipoprotein(a) [Lp(a)] inform residual risk assessment in this compound-treated cohorts?

- Methodological Answer : Multivariate Cox models adjust for on-treatment Lp(a) levels, revealing residual risk (HR 1.27 per SD increase in Lp(a), 95% CI 1.01–1.59). This compound’s efficacy is consistent across Lp(a) strata, suggesting statins mitigate but do not eliminate Lp(a)-associated risk .

Q. What meta-analytic approaches evaluate this compound’s impact on carotid intima-media thickness (IMT)?

- Methodological Answer : Fixed-effects meta-analyses pool weighted mean differences (WMD) in IMT changes across studies. Heterogeneity is assessed via I² statistics, with subgroup analyses by treatment duration (e.g., WMD 0.31 mm at 6–8 months vs. 0.16 mm at 12 months) .

Q. How are preclinical models of myocardial injury used to study this compound’s pleiotropic effects?

- Methodological Answer : Rat models of acute myocardial infarction (AMI) assess synergies between this compound and miR-126 via VEGF-A modulation. Experimental endpoints include infarct size (histopathology) and biomarker levels (troponin), with ANOVA used to compare treatment arms .

Q. What statistical frameworks resolve contradictions in this compound’s efficacy for venous thromboembolism (VTE)?

特性

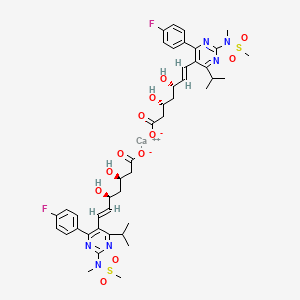

IUPAC Name |

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRHUIZQVSMCRT-VEUZHWNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

147098-20-2 (Calcium) | |

| Record name | Rosuvastatin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287714414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048492 | |

| Record name | Rosuvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rosuvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in water, 8.86e-02 g/L | |

| Record name | Rosuvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rosuvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

287714-41-4 | |

| Record name | Rosuvastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287714-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosuvastatin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287714414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosuvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rosuvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methyl-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSUVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413KH5ZJ73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rosuvastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rosuvastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。